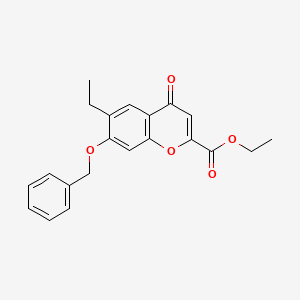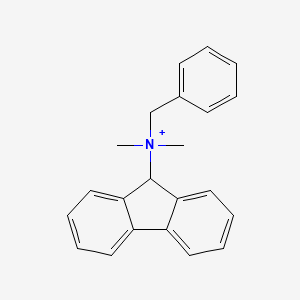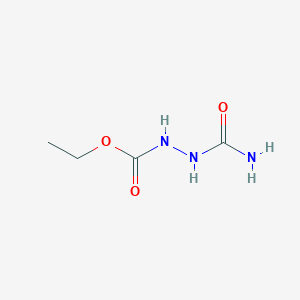
Ethyl 2-carbamoylhydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-carbamoylhydrazinecarboxylate: is a chemical compound with the molecular formula C4H9N3O3. It is a derivative of hydrazinecarboxylic acid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group and a carbamoylhydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamoylhydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable carbamoylating agent. One common method is the reaction of ethyl hydrazinecarboxylate with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-carbamoylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
Ethyl 2-carbamoylhydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of ethyl 2-carbamoylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit the activity of hydrolases, affecting the hydrolysis of specific substrates .
Comparison with Similar Compounds
Ethyl carbazate: Similar in structure but lacks the carbamoylhydrazine moiety.
Methyl hydrazinocarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Benzyl carbazate: Contains a benzyl group instead of an ethyl group
Uniqueness: Ethyl 2-carbamoylhydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6315-27-1 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
ethyl N-(carbamoylamino)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,7,9)(H3,5,6,8) |
InChI Key |
CTXKDHZPBPQKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


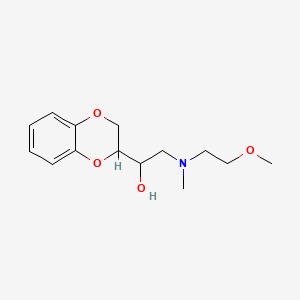
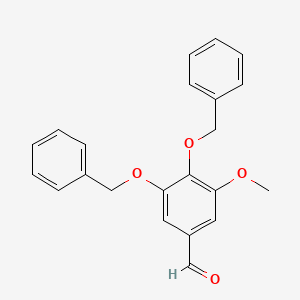
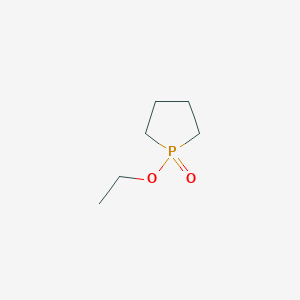
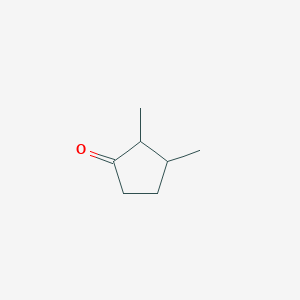
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
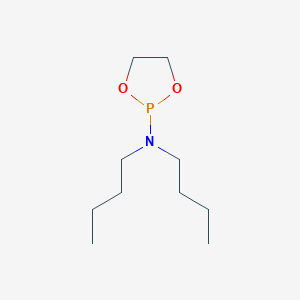
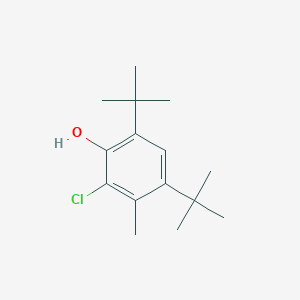


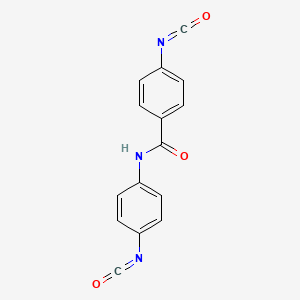
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
